Strategic Utilization of 4-Cyano-3-hydroxybenzoic Acid in Medicinal Chemistry
Strategic Utilization of 4-Cyano-3-hydroxybenzoic Acid in Medicinal Chemistry
This guide provides an in-depth technical analysis of 4-Cyano-3-hydroxybenzoic acid (CAS 220542-03-0) . It is structured to serve researchers in medicinal chemistry, specifically those working on nuclear receptor ligands (TRβ agonists) and hypoxia-inducible factor (HIF) modulators.
Executive Summary: The "Thyromimetic" Scaffold
4-Cyano-3-hydroxybenzoic acid is a trifunctional aromatic building block characterized by three distinct reactive handles: a carboxylic acid (C1), a hydroxyl group (C3), and a nitrile group (C4).
Its structural significance lies in its ability to serve as a bioisostere for the inner ring of thyroid hormones (T3/T4) . In naturally occurring thyroid hormones, the inner phenyl ring is substituted with bulky iodine atoms. In synthetic therapeutics (e.g., TRβ agonists), the nitrile group (–CN) often replaces iodine due to its similar steric demand and electron-withdrawing capability, but with improved metabolic stability and reduced toxicity.
Unlike its more common isomer (3-cyano-4-hydroxybenzoic acid), the 4-cyano-3-hydroxy substitution pattern offers unique vector geometry for extending lipophilic tails in drug design, particularly for candidates targeting the Thyroid Hormone Receptor Beta (TRβ) and HIF prolyl hydroxylase.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The following data consolidates predicted and experimental values essential for handling and formulation.
| Property | Value / Description |
| IUPAC Name | 4-Cyano-3-hydroxybenzoic acid |
| CAS Number | 220542-03-0 |
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
| Appearance | Off-white to pale beige crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |
| pKa (Acid) | ~4.0 (Carboxylic acid) |
| pKa (Phenol) | ~8.5 (influenced by electron-withdrawing CN group) |
| LogP | 1.58 (Predicted) |
| H-Bond Donors | 2 (COOH, OH) |
| H-Bond Acceptors | 4 (COOH, OH, CN) |
Synthetic Architecture
The synthesis of CAS 220542-03-0 requires navigating the orthogonality of the hydroxyl and nitrile groups. Two primary routes are prevalent: the classical Sandmeyer Reaction (cost-effective, scalable) and the modern Palladium-Catalyzed Cyanation (cleaner profile, higher cost).
Visualization: Synthetic Pathways
The following diagram illustrates the logical flow for synthesizing the core scaffold.
Caption: Comparison of the Sandmeyer route (top) and Pd-Catalyzed route (bottom) for CAS 220542-03-0 synthesis.
Detailed Experimental Protocol
Method A: Modified Sandmeyer Reaction (Scalable)
This method is preferred for cost-efficiency but requires strict safety protocols due to cyanide handling.
Reagents:
-
4-Amino-3-hydroxybenzoic acid (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Copper(I) Cyanide (CuCN, 1.2 eq)
-
Potassium Cyanide (KCN, 1.5 eq)
-
Hydrochloric Acid (HCl, 2M)[1]
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 4-amino-3-hydroxybenzoic acid in 2M HCl at 0°C.
-
Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature strictly below 5°C to prevent phenol degradation.
-
Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Cyanation (The Critical Step):
-
In a separate vessel, prepare a solution of CuCN and KCN in water (forming the soluble tetracyanocuprate complex). Heat to 60°C.
-
Neutralization (Crucial): Before addition, adjust the pH of the diazonium solution to ~6 using sodium carbonate (solid). Rationale: Highly acidic diazonium solutions can release HCN gas upon contact with cyanide.
-
Add the neutralized diazonium slurry slowly to the copper cyanide mixture.
-
Observation: Nitrogen gas evolution will be vigorous.
-
-
Workup & Purification:
-
Heat the mixture to 80°C for 1 hour to drive the reaction to completion.
-
Cool to room temperature and acidify to pH 2 with HCl (IN A FUME HOOD) to precipitate the product.
-
Recrystallization: Recrystallize from water/ethanol (9:1) to remove inorganic salts and copper residues.
-
Safety Note: All waste streams must be treated with bleach (sodium hypochlorite) to quench residual cyanide before disposal.
Applications in Drug Discovery
TRβ Agonists (Thyromimetics)
The 4-cyano-3-hydroxy motif is a "privileged structure" for designing liver-selective thyroid hormone receptor agonists.
-
Mechanism: The phenol (3-OH) mimics the outer ring hydroxyl of T3, essential for hydrogen bonding with Histidine residues in the receptor pocket. The nitrile (4-CN) mimics the 3'-iodine of T3 but improves oral bioavailability.
-
Structural Logic:
HIF Prolyl Hydroxylase Inhibitors
This scaffold is used to synthesize isoquinoline-based inhibitors where the carboxylic acid coordinates with the active site iron (Fe²⁺), and the nitrile provides metabolic stability against oxidative metabolism.
Visualization: Pharmacophore Mapping
The diagram below maps how CAS 220542-03-0 integrates into a generic TRβ Agonist structure.
Caption: Pharmacophore mapping of the scaffold against the Thyroid Receptor Beta binding pocket.
Analytical Quality Control
To ensure the integrity of the intermediate, the following HPLC method is recommended.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (CN absorption) and 280 nm (Phenol absorption).
-
Retention Time: Expect elution around 8-10 minutes (depending on dead volume).
Acceptance Criteria:
-
Purity: ≥ 98.0% (Area %).[7]
-
Impurity A (Starting Material): ≤ 0.5% (4-Amino-3-hydroxybenzoic acid).
-
Impurity B (De-aminated): ≤ 0.5% (3-Hydroxybenzoic acid).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11137463 (Isomer Reference). Retrieved from [Link]
-
World Intellectual Property Organization (WIPO). WO2018121050 - Preparation Method for Cyano-Hydroxybenzoic Acid Derivatives. Retrieved from [Link][5][8]
Sources
- 1. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-Cyano-4-hydroxybenzoic acid | C8H5NO3 | CID 11137463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 7. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. WO2020018914A1 - Process for preparation of o, o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
